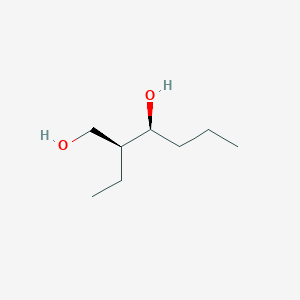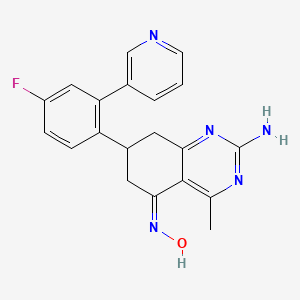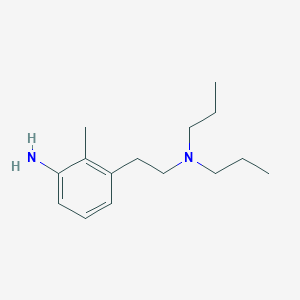
3-Amino-2-methyl-N,N-dipropylbenzeneethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-methyl-N,N-dipropylbenzeneethanamine is a chemical compound with the molecular formula C15H26N2 and a molecular weight of 234.38 g/mol . It is also known by its synonym, 3-[2-Di-N-propylamino)ethyl]-2-methylaniline . This compound is an impurity of Ropinirole, a medication used to treat Parkinson’s disease.
Vorbereitungsmethoden
The synthesis of 3-Amino-2-methyl-N,N-dipropylbenzeneethanamine involves several steps. One common method includes the alkylation of 2-methylbenzeneethanamine with propyl halides under basic conditions to introduce the dipropyl groups. The reaction typically requires a solvent such as chloroform or methanol and is conducted at a controlled temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Amino-2-methyl-N,N-dipropylbenzeneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-methyl-N,N-dipropylbenzeneethanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Amino-2-methyl-N,N-dipropylbenzeneethanamine involves its interaction with specific molecular targets and pathways. As an impurity of Ropinirole, it may interact with dopamine receptors in the brain, influencing dopaminergic pathways. This interaction can modulate neurotransmitter release and receptor activity, contributing to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
3-Amino-2-methyl-N,N-dipropylbenzeneethanamine can be compared with other similar compounds such as:
2-Methyl-N,N-dipropylbenzeneethanamine: Lacks the amino group, resulting in different reactivity and applications.
3-Amino-2-methyl-N,N-diethylbenzeneethanamine: Contains ethyl groups instead of propyl groups, affecting its chemical properties and biological activity.
3-Amino-2-methyl-N,N-dipropylbenzenepropanamine: Has a propanamine chain, altering its molecular interactions and uses.
Eigenschaften
CAS-Nummer |
111725-11-2 |
|---|---|
Molekularformel |
C15H26N2 |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
3-[2-(dipropylamino)ethyl]-2-methylaniline |
InChI |
InChI=1S/C15H26N2/c1-4-10-17(11-5-2)12-9-14-7-6-8-15(16)13(14)3/h6-8H,4-5,9-12,16H2,1-3H3 |
InChI-Schlüssel |
DSBFKZLWNBNJHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCC1=C(C(=CC=C1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
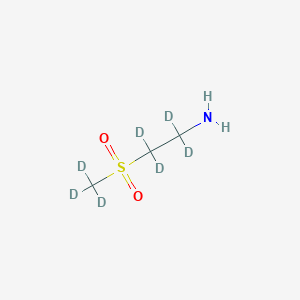
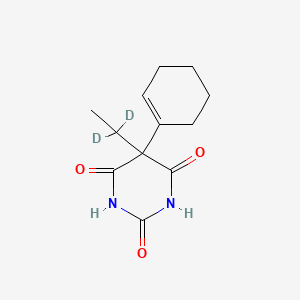

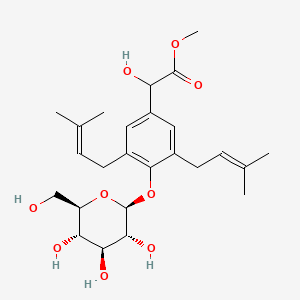

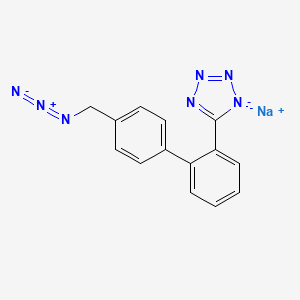
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
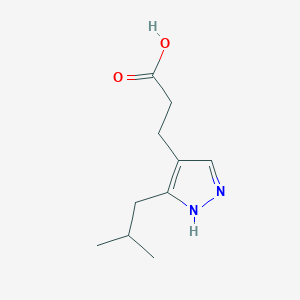
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)
